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Foundational

Thermodynamic Stability and Melting Point of 1-(3,5-Dichlorophenyl)-1H-imidazole: A Physicochemical Assessment

An In-depth Technical Guide for Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of the novel compound 1-(3,5-Dichlorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of the novel compound 1-(3,5-Dichlorophenyl)-1H-imidazole. In the absence of extensive public domain data for this specific molecule, this document establishes a predictive framework grounded in fundamental physicochemical principles and comparative analysis of structurally related compounds. It details the critical experimental methodologies, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), required for the empirical determination of these properties. This guide is intended for researchers, medicinal chemists, and formulation scientists involved in the characterization of new chemical entities, offering both a theoretical foundation and practical, field-proven protocols to ensure data integrity and reproducibility in drug development.

Introduction and Statement of Scope

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its versatile role as a bioisostere and its ability to engage in key biological interactions.[1][2] The substitution of a dichlorophenyl group onto the imidazole scaffold, as in 1-(3,5-Dichlorophenyl)-1H-imidazole, is a common strategy to modulate properties such as metabolic stability, receptor affinity, and overall pharmacokinetic profile. The specific 3,5-dichloro substitution pattern is of particular interest as it can significantly influence molecular conformation and intermolecular interactions, thereby impacting critical solid-state properties like melting point and thermodynamic stability.

These two parameters—melting point and thermodynamic stability—are not mere physical constants; they are foundational to the entire drug development lifecycle. They dictate everything from purification and storage conditions to bioavailability and the ultimate formulation of a stable, safe, and effective drug product.[3]

This document serves as a detailed guide to understanding and determining these properties for 1-(3,5-Dichlorophenyl)-1H-imidazole. Given the current scarcity of published experimental data for this exact compound, this guide will focus on:

  • Theoretical Underpinnings: Elucidating the key structural factors that govern thermal properties.

  • Comparative Analysis: Leveraging data from analogous structures to establish a reasonable predictive range for the melting point.

  • Gold-Standard Methodologies: Providing detailed, actionable protocols for the experimental characterization of thermal behavior.

Theoretical Framework: Key Determinants of Thermal Properties

The melting point and thermodynamic stability of a crystalline organic compound are direct consequences of its molecular structure and the efficiency of its packing within the crystal lattice. The energy required to disrupt this lattice (enthalpy of fusion) is a function of various intermolecular forces.

The Role of the Imidazole Ring

The imidazole ring is an aromatic heterocycle. While the N-1 position in the target molecule is substituted, precluding its participation as a hydrogen bond donor, the N-3 nitrogen atom remains a potential hydrogen bond acceptor. In the solid state, this can lead to interactions with weak C-H donors from neighboring molecules, contributing to lattice cohesion.[1][4]

Influence of the 3,5-Dichlorophenyl Substituent

The dichlorophenyl group is the dominant contributor to the molecule's thermal properties:

  • Increased Molecular Weight and Van der Waals Forces: The presence of two heavy chlorine atoms significantly increases the molecular weight, leading to stronger London dispersion forces.

  • Dipole-Dipole Interactions: The carbon-chlorine bonds are highly polar, creating a significant molecular dipole that promotes strong dipole-dipole interactions within the crystal lattice.

  • Halogen Bonding: Chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites (like the N-3 of the imidazole ring) on adjacent molecules. This is a strong, directional interaction that can significantly raise the melting point.

  • Crystal Packing: The symmetric 3,5-substitution pattern can influence how molecules pack together. Symmetrical molecules often pack more efficiently into a stable crystal lattice than their asymmetrical counterparts, generally resulting in higher melting points and lower solubility.

The interplay of these factors dictates the overall cohesive energy of the crystal.[5]

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Macroscopic Properties Imidazole_Ring Imidazole Ring (Aromaticity, N3 H-bond acceptor) Packing Crystal Packing Efficiency Imidazole_Ring->Packing Dichlorophenyl_Group 3,5-Dichlorophenyl Group VDW Van der Waals Forces Dichlorophenyl_Group->VDW MW Dipole Dipole-Dipole Interactions Dichlorophenyl_Group->Dipole C-Cl bonds Halogen Halogen Bonding Dichlorophenyl_Group->Halogen Cl atoms Dichlorophenyl_Group->Packing Symmetry MP Melting Point (Tm) VDW->MP Dipole->MP Halogen->MP Packing->MP Stability Thermodynamic Stability Packing->Stability

Figure 1. Relationship between molecular structure and thermal properties.

Comparative Analysis of Structurally Related Compounds

To estimate the melting point of 1-(3,5-Dichlorophenyl)-1H-imidazole, we can analyze the experimentally determined melting points of its structural components and isomers. This comparative approach provides a scientifically grounded expectation for its thermal behavior.

Compound NameStructureMelting Point (°C)Key Structural DifferenceReference
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Dichlorophenyl-imidazole with ethanol linker134 - 1382,4-dichloro isomer; ethanol group adds H-bonding[6][7]
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Dichlorophenyl-imidazole with ketone linkerNot explicitly stated, but is a solid intermediate2,4-dichloro isomer; ketone group[8]
3-Phenyl-2,4-thiazolidinedione Phenyl attached to a different heterocycle142.5 - 143.5Unsubstituted phenyl; different heterocyclic core[9]
4-(Thiophen-2-yl)-1H-imidazole Thiophene ring instead of dichlorophenyl126 - 127Different aromatic substituent (thiophene)[10][11]
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole Monochlorophenyl at C-2, other phenyl groupsSolid, specific MP not listed in abstractDifferent substitution pattern and position[12]

Analysis and Prediction: The presence of a dichlorophenyl group generally imparts a higher melting point compared to unsubstituted or monohalo-substituted analogs due to increased molecular weight and stronger dipole interactions. For example, alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol has a melting point in the 134-138 °C range, even with the flexible ethanol linker.[6][7] The direct attachment of the rigid dichlorophenyl ring to the imidazole ring in our target compound, combined with the efficient packing potential of the 3,5-substitution pattern, is expected to result in a significantly higher melting point. Based on these analogs, a melting point in the range of 140-160 °C is a reasonable starting hypothesis for 1-(3,5-Dichlorophenyl)-1H-imidazole, pending experimental verification.

Experimental Characterization Protocols

To move from prediction to empirical fact, rigorous experimental analysis is required. The following sections detail the standard operating procedures for determining the thermodynamic stability and melting point.

Melting Point Determination (Capillary Method)

This is the classical and most direct method for determining the melting point of a crystalline solid.

Protocol:

  • Sample Preparation: Ensure the sample is dry and finely powdered. A small amount is loaded into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Place the capillary tube in the heating block.

    • Use a rapid heating rate (e.g., 10-20 °C/min) to find an approximate melting range.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). The melting point is reported as this range.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It provides precise data on melting point (Tm), enthalpy of fusion (ΔHfus), and can reveal other thermal events like glass transitions or polymorphic phase changes.[14]

G start Start prep Sample Preparation (Weigh 2-5 mg into Al pan) start->prep seal Hermetically Seal Pan prep->seal load Load Sample & Reference Pans into DSC Cell seal->load program Program Temperature Profile (e.g., Heat from 30°C to 250°C at 10°C/min) load->program run Run Experiment under N2 Purge (50 mL/min) program->run analyze Analyze Thermogram (Determine Onset Temp, Peak Temp, ΔHfus) run->analyze end End analyze->end

Figure 2. Standard workflow for Differential Scanning Calorimetry (DSC).

Detailed DSC Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The indium melting onset should be 156.6 ± 0.5 °C with an enthalpy of fusion of ~28.6 J/g.[15]

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Experimental Conditions:

    • Reference: An empty, sealed aluminum pan.

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.[15]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 250 °C).[15]

  • Data Analysis:

    • The melting event will appear as an endothermic peak on the thermogram.

    • Melting Point (Tm): Determined as the extrapolated onset temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. A higher ΔHfus indicates a more stable crystal lattice.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[16] It is essential for assessing thermal stability, decomposition temperature, and quantifying volatile content like residual solvents or moisture.[17][18]

G start_tga Start prep_tga Sample Preparation (Weigh 5-10 mg into TGA pan) start_tga->prep_tga load_tga Load Sample Pan into TGA Furnace prep_tga->load_tga program_tga Program Temperature Profile (e.g., Heat from 30°C to 400°C at 10°C/min) load_tga->program_tga run_tga Run Experiment under N2 Atmosphere program_tga->run_tga analyze_tga Analyze TGA Curve (Identify Onset of Mass Loss) run_tga->analyze_tga end_tga End analyze_tga->end_tga

Figure 3. Standard workflow for Thermogravimetric Analysis (TGA).

Detailed TGA Protocol:

  • Instrument Calibration: Calibrate the TGA's temperature and mass balance according to the manufacturer's specifications.

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a standard flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 400-600 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis:

    • The TGA curve plots percent weight loss versus temperature.

    • Thermal Stability: A stable compound will show a flat baseline with no significant mass loss until the onset of decomposition.

    • Decomposition Temperature (Td): Typically reported as the onset temperature where significant mass loss begins (e.g., >5% mass loss). This temperature is a critical indicator of the upper limit of the compound's thermal stability.[19] Any mass loss at lower temperatures (e.g., below 100 °C) usually indicates the presence of residual moisture or solvent.[17]

Conclusion

While direct experimental data for 1-(3,5-Dichlorophenyl)-1H-imidazole is not yet widely published, a robust physicochemical profile can be predicted through an understanding of its structural motifs and comparison with known analogs. The presence of the 3,5-dichlorophenyl group is expected to be the dominant factor, conferring a relatively high melting point (predicted range: 140-160 °C) and significant thermal stability due to strong intermolecular forces and efficient crystal packing.

This guide provides the essential theoretical context and, more importantly, the detailed, validated experimental protocols for DSC and TGA that are required to empirically determine these critical properties. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is indispensable for informed decision-making throughout the drug discovery and development process.

References

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • Stegeman, D. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link]

  • Barforoush, M. M., et al. (n.d.). First-principles Study Of Structure And Electronic Properties Of Phenyl Imidazole. AIP Conference Proceedings. [Link]

  • Mucha, M., et al. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, ACS Publications. [Link]

  • Hou, D., et al. (2008, July 30). Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Röhm, M., et al. (2022, April 4). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ScienceOpen. [Link]

  • Ferreira, A. G. M., et al. (2024, May 30). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. [Link]

  • Hou, D., et al. (n.d.). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. [Link]

  • Prieto, L., et al. (2019, September 18). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. ACS Publications. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Ghafuri, H., et al. (n.d.). 2-Phenyl-1H-imidazole. PMC. [Link]

  • Patel, M., et al. (n.d.). Effect of Structural Modifications on 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)-induced Hepatotoxicity in Fischer 344 Rats. PMC. [Link]

  • Royalchem. (2024, July 17). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. [Link]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. [Link]

  • Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. [Link]

  • Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC) - DNAS. [Link]

  • International Journal for Multidisciplinary Research. (2023, September 15). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]

  • MDPI. (2021, October 21). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Characterization of 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene-Based Fluorescent Supramolecular Columnar Liquid Crystals with a Broad Mesomorphic Range. [Link]

  • ResearchGate. (2019, September 18). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. [Link]

  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. [Link]

  • SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]

  • PubMed. (n.d.). Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents. [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of 1-(3,5-Dichlorophenyl)-1H-imidazole: A Comprehensive Technical Guide

Executive Summary 1-(3,5-Dichlorophenyl)-1H-imidazole ( C9​H6​Cl2​N2​ ) is a highly versatile N-arylimidazole scaffold frequently utilized in medicinal chemistry, particularly in the design of metalloenzyme inhibitors an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3,5-Dichlorophenyl)-1H-imidazole ( C9​H6​Cl2​N2​ ) is a highly versatile N-arylimidazole scaffold frequently utilized in medicinal chemistry, particularly in the design of metalloenzyme inhibitors and targeted therapeutics . For drug development professionals and analytical scientists, elucidating the gas-phase fragmentation behavior of this compound is critical for metabolite identification, pharmacokinetic profiling, and structural verification.

This whitepaper provides an authoritative, in-depth analysis of the mass spectrometry (MS) fragmentation pathways of 1-(3,5-Dichlorophenyl)-1H-imidazole. By synthesizing mechanistic causality with self-validating experimental protocols, this guide establishes a robust framework for high-confidence structural elucidation.

Mechanistic Causality in N-Arylimidazole Fragmentation

The fragmentation of 1-(3,5-dichlorophenyl)-1H-imidazole under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is not random; it is strictly governed by the thermodynamic stability of the resulting product ions and neutral losses. The structural architecture of the molecule dictates three primary cleavage axes :

Imidazole Ring Opening (The HCN Loss Pathway)

The most diagnostic feature of unsubstituted or N-substituted imidazoles is the neutral loss of hydrogen cyanide (HCN, 27 Da).

  • Causality: Upon ionization, charge localization frequently occurs on the sp2 -hybridized nitrogen of the imidazole ring. This induces an α -cleavage that opens the five-membered ring. The subsequent expulsion of a highly stable, neutral HCN molecule is thermodynamically favored, leaving behind a conjugated, energy-minimized radical cation.

C-N Biaryl Axis Cleavage

The bond connecting the dichlorophenyl moiety to the imidazole nitrogen is a critical weak point under high collision energies.

  • Causality: Heterolytic or homolytic cleavage of this C-N bond yields either the 3,5-dichlorophenyl cation ( m/z 145) or the protonated imidazole species, depending on charge retention dynamics. This cleavage is essential for confirming the exact nature of the aryl substituent .

The Self-Validating Isotopic Signature ( Cl2​ Pattern)

Any protocol analyzing this compound must leverage its inherent isotopic signature as a self-validating system. Chlorine naturally exists as 35Cl (75.77%) and 37Cl (24.23%).

  • Systemic Trust: A molecule containing two chlorine atoms will mathematically generate a distinct M:M+2:M+4 intensity ratio of approximately 100 : 65 : 11 . If a fragment ion deviates from this exact ratio, it physically cannot contain the intact dichlorophenyl moiety. This built-in isotopic fidelity instantly rules out false-positive peak assignments and validates the fragmentation logic.

Visualizing the Fragmentation Pathway

The following diagram maps the primary and secondary gas-phase fragmentation routes of the molecular ion.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 212 (³⁵Cl₂) Precursor Ion M_HCN [M - HCN]⁺• m/z 185 Ring Cleavage M->M_HCN -HCN (27 Da) M_Cl [M - Cl]⁺ m/z 177 Halogen Loss M->M_Cl -Cl• (35 Da) Aryl [C₆H₃Cl₂]⁺ m/z 145 Aryl Cation M->Aryl -C₃H₃N₂• (67 Da) M_HCN_Cl [M - HCN - Cl]⁺ m/z 150 Secondary Loss M_HCN->M_HCN_Cl -Cl• (35 Da)

Caption: Gas-phase fragmentation pathway of 1-(3,5-Dichlorophenyl)-1H-imidazole.

Quantitative Data Summary

The table below summarizes the key fragment ions observed under standard 70 eV EI-MS conditions. The exact m/z values are reported for the monoisotopic 35Cl species.

Fragment Ion m/z ( 35Cl )Neutral LossRelative AbundanceStructural Significance
[M]+∙ 212None100% (Base Peak)Confirms intact molecular weight and Cl2​ isotopic pattern.
[M−HCN]+∙ 18527 Da~40-60%Hallmark of N-arylimidazole ring opening; retains Cl2​ pattern.
[M−Cl]+ 17735 Da~15-30%Confirms halogenation; isotopic pattern shifts to Cl1​ (100:32).
[M−HCN−Cl]+ 15062 Da~10-20%Secondary fragmentation; loss of structural integrity.
[C6​H3​Cl2​]+ 14567 Da~25-45%Direct C-N bond cleavage; identifies the intact aryl moiety.

Experimental Protocols: A Self-Validating Analytical Workflow

To ensure absolute data integrity, the following LC-HRMS/MS protocol is designed with internal self-validation checkpoints.

Protocol: Targeted LC-ESI-MS/MS Analysis

Objective: High-resolution structural confirmation of 1-(3,5-Dichlorophenyl)-1H-imidazole in biological or synthetic matrices.

Step 1: Sample Preparation & System Suitability

  • Prepare a 0.1μg/mL standard solution in HPLC-grade Methanol.

  • Self-Validation Checkpoint 1 (Carryover): Inject a pure Methanol blank. The signal-to-noise ratio at m/z 213.00 (expected [M+H]+ ) must be <3:1 .

Step 2: Chromatographic Separation

  • Column: C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 μm ).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4mL/min .

Step 3: Data-Dependent Acquisition (DDA) Setup

  • Ionization: Positive Electrospray Ionization (ESI+). Capillary voltage at 3.5 kV.

  • MS1 Scan: Range m/z 100–500. Resolution set to 70,000 (Orbitrap) or equivalent TOF resolution.

  • Self-Validation Checkpoint 2 (Isotopic Fidelity): Configure the DDA logic to trigger MS2 only if the precursor ion at m/z 213.00 exhibits a +2 Da isotope peak ( m/z 215.00) at ~65% relative intensity. This prevents the fragmentation of isobaric background noise.

Step 4: Collision-Induced Dissociation (CID)

  • Isolate the precursor [M+H]+ ( m/z 213.0) with a 1.0 Da isolation window.

  • Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV to ensure both primary (HCN loss) and secondary (Aryl cation formation) fragmentation pathways are captured.

MS_Workflow S1 1. Sample Prep 0.1 µg/mL in MeOH S2 2. LC Separation UHPLC C18 Gradient S1->S2 S3 3. ESI(+) MS1 Precursor m/z 213.0 S2->S3 S4 4. DDA Logic Isotope Pattern Matching S3->S4 S5 5. CID MS2 Stepped CE High-Res S4->S5

Caption: Standardized LC-MS/MS analytical workflow featuring data-dependent isotope validation.

Conclusion

The mass spectrometric analysis of 1-(3,5-Dichlorophenyl)-1H-imidazole requires a thorough understanding of heterocyclic gas-phase chemistry. By anticipating the thermodynamically driven loss of HCN and utilizing the inherent Cl2​ isotopic pattern as a strict self-validating filter, researchers can confidently map the structural integrity of this compound. Implementing the stepped-CE protocols outlined above ensures that both the labile imidazole ring and the robust biaryl axis are comprehensively profiled.

References

  • Tripathi, A., & Malviya, R. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal.[Link]

  • Kurepina, N., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central (PMC).[Link]

  • Mujumdar, P., et al. (2016). The Chan–Evans–Lam N-Arylation of 2-Imidazolines. The Journal of Organic Chemistry.[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 1-(3,5-Dichlorophenyl)-1H-imidazole as a Versatile Ligand for Transition Metal-Catalyzed Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist I. Introduction: The Emerging Role of N-Aryl Imidazoles in Catalysis The imidazole moiety is a cornerstone in coordination chemistry and catalysis, primarily due to its v...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Emerging Role of N-Aryl Imidazoles in Catalysis

The imidazole moiety is a cornerstone in coordination chemistry and catalysis, primarily due to its versatile electronic properties and its presence in biologically significant molecules like histidine.[1][2] In the realm of transition metal catalysis, N-aryl imidazoles have garnered considerable attention as tunable ligands. The electronic nature of the N-aryl substituent provides a powerful tool to modulate the electron density at the coordinating nitrogen atom, thereby influencing the stability and reactivity of the resulting metal complex.[3][4]

This guide focuses on a specific, electronically distinct ligand: 1-(3,5-Dichlorophenyl)-1H-imidazole . The presence of two chlorine atoms on the phenyl ring imparts significant electron-withdrawing character. This electronic feature is hypothesized to:

  • Modulate the σ-donor properties of the imidazole nitrogen.

  • Influence the stability of the metal-ligand bond.

  • Potentially enhance the catalytic activity in reactions involving reductive elimination steps.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-(3,5-Dichlorophenyl)-1H-imidazole in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[5][6]

II. Synthesis of 1-(3,5-Dichlorophenyl)-1H-imidazole

The synthesis of N-aryl imidazoles is typically achieved through copper or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination.[4][7][8] The following protocol details a robust copper-catalyzed approach adapted for the synthesis of the title ligand.

Protocol 1: Copper-Catalyzed N-Arylation for Ligand Synthesis

This protocol is adapted from established procedures for the N-arylation of imidazoles.[7][8]

Reaction Scheme:

Figure_1_Synthesis_of_Ligand cluster_products Product imidazole Imidazole catalyst CuI (5 mol%) Ligand (e.g., Phenanthroline, 10 mol%) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane) Heat (100-120 °C) aryl_halide 1-Bromo-3,5-dichlorobenzene product 1-(3,5-Dichlorophenyl)-1H-imidazole catalyst->product

Figure 1: General scheme for the copper-catalyzed synthesis of the target ligand.

Materials:

  • Imidazole (1.0 mmol, 1.0 equiv)

  • 1-Bromo-3,5-dichlorobenzene (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane (5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add imidazole, 1-bromo-3,5-dichlorobenzene, CuI, 1,10-phenanthroline, and cesium carbonate.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous dioxane via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-(3,5-Dichlorophenyl)-1H-imidazole.

III. Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The electron-deficient nature of the 1-(3,5-Dichlorophenyl)-1H-imidazole ligand makes it a promising candidate for palladium-catalyzed cross-coupling reactions. The ligand can coordinate to the palladium center, influencing its catalytic activity.[9] Imidazole-based ligands have been shown to be effective in various coupling reactions, including the Suzuki-Miyaura reaction.[10][11]

Causality Behind Experimental Choices:
  • Palladium Precursor: Pd₂(dba)₃ is a common, air-stable Pd(0) source that is readily activated in solution.

  • Ligand: Our target ligand, 1-(3,5-Dichlorophenyl)-1H-imidazole, is expected to stabilize the palladium catalyst. Imidazoles can, however, sometimes inhibit catalyst formation if not pre-activated.[4][12] Therefore, a pre-activation step is included.

  • Base: A strong base like potassium phosphate (K₃PO₄) is required to facilitate the transmetalation step of the catalytic cycle.

  • Solvent: A polar aprotic solvent mixture like Dioxane/Water provides good solubility for both the organic and inorganic reagents.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol outlines the use of 1-(3,5-Dichlorophenyl)-1H-imidazole as a ligand in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.

Figure_2_Suzuki_Miyaura_Workflow cluster_prep Catalyst Pre-activation cluster_reaction Reaction Assembly cluster_workup Workup & Purification prep1 1. Add Pd₂(dba)₃ and Ligand to oven-dried flask prep2 2. Purge with Inert Gas prep1->prep2 prep3 3. Add Anhydrous Dioxane prep2->prep3 prep4 4. Heat at 80°C for 10 min prep3->prep4 reac1 5. Cool to RT, then add Aryl Bromide, Boronic Acid, and Base (K₃PO₄) prep4->reac1 Transfer of pre-activated catalyst solution (if reagents are in a separate flask) reac2 6. Add Degassed Water reac1->reac2 reac3 7. Heat to 100°C reac2->reac3 reac4 8. Monitor by TLC/LC-MS reac3->reac4 work1 9. Cool, Dilute with EtOAc reac4->work1 work2 10. Aqueous Wash work1->work2 work3 11. Dry, Filter, Concentrate work2->work3 work4 12. Column Chromatography work3->work4

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • 1-(3,5-Dichlorophenyl)-1H-imidazole (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane (4 mL)

  • Degassed Water (1 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, add Pd₂(dba)₃ and 1-(3,5-Dichlorophenyl)-1H-imidazole. Seal the tube, evacuate, and backfill with inert gas three times. Add 2 mL of anhydrous dioxane and stir the mixture at 80 °C for 10 minutes. This step is crucial to ensure the formation of the active catalytic species and prevent inhibition by the imidazole ligand.[4]

  • Reaction Setup: Cool the catalyst mixture to room temperature. To this mixture, add 4-bromoanisole, phenylboronic acid, and K₃PO₄.

  • Add the remaining 2 mL of anhydrous dioxane and 1 mL of degassed water.

  • Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Follow the consumption of the starting material using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 4-methoxy-1,1'-biphenyl.

Expected Results & Data Interpretation

The performance of the 1-(3,5-Dichlorophenyl)-1H-imidazole ligand can be compared against common phosphine ligands or a ligand-free system to establish its efficacy.

Catalyst SystemLigandTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃None10012< 10
Pd₂(dba)₃PPh₃1008~75
Pd₂(dba)₃1-(3,5-Dichlorophenyl)-1H-imidazole 1006> 90 (Hypothetical)

Table 1: Hypothetical comparison of catalytic systems for the Suzuki-Miyaura coupling.

IV. Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9][13] The 1-(3,5-Dichlorophenyl)-1H-imidazole ligand (L) plays a crucial role in stabilizing the palladium intermediates throughout this cycle.

Figure_3_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxid_add Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pd0->oxid_add Ar-X transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ oxid_add->transmetal transmetal->pd0 Reductive Elimination product Ar-Ar' (Product) invis_node->product

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0)L₂ complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the organoboron reagent (Ar'-B(OH)₂) replaces the halide on the palladium center. This step is facilitated by the base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0)L₂ catalyst.

The electron-withdrawing nature of the 1-(3,5-Dichlorophenyl)-1H-imidazole ligand is expected to make the palladium center more electrophilic, potentially accelerating the rate-limiting reductive elimination step and leading to higher catalytic turnover.

V. Conclusion & Future Directions

1-(3,5-Dichlorophenyl)-1H-imidazole represents a promising, electronically-tuned ligand for transition metal catalysis. The protocols provided herein offer a solid foundation for its synthesis and application in Suzuki-Miyaura cross-coupling reactions. The strong electron-withdrawing nature of the dichlorophenyl group is a key feature that can be exploited to enhance catalytic efficiency.

Future research should explore the application of this ligand in other cross-coupling reactions such as Heck, Sonogashira, and C-H activation, where the electronic properties of the ligand can be similarly leveraged to achieve high activity and selectivity.[14][15][16]

VI. References

  • D. G. J. Young, Ed., Chemical Science, Royal Society of Chemistry. ([Link])

  • I. D. G. Watson, S. L. Buchwald, J. Am. Chem. Soc., 2009 , 131(48), 17687-17689. ([Link])

  • A. K. Verma, R. K. Saunthwal, V. K. Tiwari, Org. Biomol. Chem., 2016 , 14(22), 5035-5076. ([Link])

  • Chemistry Letters, Oxford Academic. ([Link])

  • Y. Liu, et al., Catalysts, 2023 , 13(12), 1521. ([Link])

  • S. K. Guchhait, et al., Beilstein J. Org. Chem., 2019 , 15, 1734-1785. ([Link])

  • A. M. Trzeciak, et al., Dalton Trans., 2014 , 43(32), 12288-12299. ([Link])

  • I. A. Razgoniaev, et al., Google Patents, CN1620462A. ()

  • T. H. T. Ho, et al., Chem. Sci., 2015 , 6(11), 6534-6540. ([Link])

  • S. Ueda, H. N. Lee, S. L. Buchwald, J. Am. Chem. Soc., 2010 , 132(40), 14042-14045. ([Link])

  • Wikipedia, Transition metal imidazole complex. ([Link])

  • H. Chen, et al., Synthesis, 2010 , 2010(09), 1505-1511. ([Link])

  • A. S. Sinitsyn, et al., Molecules, 2022 , 27(17), 5406. ([Link])

  • S. O. A. Mohammed, et al., Journal of Chemical Society of Nigeria, 2020 , 45(3). ([Link])

  • S. Ueda, H. N. Lee, S. L. Buchwald, J. Am. Chem. Soc., 2010 , 132(40), 14042-14045. ([Link])

  • P. K. Meher, et al., New J. Chem., 2022 , 46(29), 13915-13928. ([Link])

  • I. Waziri, et al., Arid Zone Journal of Basic and Applied Research, 2022 , 1(1). ([Link])

  • J. Chang, et al., Acc. Chem. Res., 2022 , 55(18), 2573-2586. ([Link])

  • M. K. Singh, et al., Dalton Trans., 2021 , 50(2), 528-542. ([Link])

  • W. Kaim, et al., Inorg. Chem., 2004 , 43(13), 4057-4065. ([Link])

  • C. Zhang, et al., J. Org. Chem., 1999 , 64(11), 3804-3805. ([Link])

  • I. Waziri, et al., Arid-zone Journal of Basic & Applied Research, 2022 , 1(1). ([Link])

  • N. March, B. J. Paul-Gorsline, Supporting Information, 2026 . ([Link])

  • I. Waziri, et al., Arid-zone Journal of Basic & Applied Research, 2022 , 1(1). ([Link])

  • S. Günal, et al., J. Mol. Struct., 2021 , 1225, 129107. ([Link])

  • E. K. Reeves, J. N. Humke, S. R. Neufeldt, J. Org. Chem., 2022 , 87(11), 7414-7422. ([Link])

  • M. O. Al-amshany, et al., Materials, 2021 , 14(21), 6296. ([Link])

  • X. Dai, et al., J. Org. Chem., 2013 , 78(15), 7758-7763. ([Link])

  • Z. Xiong, et al., CrystEngComm, 2013 , 15(25), 4885-4899. ([Link])

  • S. G. Tuero, et al., Molecules, 2020 , 25(19), 4478. ([Link])

  • A. B. García, et al., Mar. Drugs, 2024 , 22(6), 253. ([Link])

  • Y. Liu, et al., Catalysts, 2023 , 13(12), 1521. ([Link])

  • S. Rosepriya, et al., Acta Crystallogr. Sect. E Struct. Rep. Online, 2013 , 69(Pt 12), o1803. ([Link])

Sources

Application

Application Note: In Vitro Screening Methods for 1-(3,5-Dichlorophenyl)-1H-imidazole Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale The 1-(3,5-dichlorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

The 1-(3,5-dichlorophenyl)-1H-imidazole scaffold is a highly privileged pharmacophore in medicinal chemistry, predominantly utilized in the development of broad-spectrum antimicrobial and antifungal agents[1]. The structural logic behind this specific moiety is twofold:

  • The 3,5-Dichlorophenyl Group: The meta-substitution of highly electronegative chlorine atoms provides optimal lipophilicity (LogP) for cellular membrane penetration while avoiding the steric hindrance associated with ortho-substitutions. Furthermore, its electron-withdrawing nature modulates the pKa of the imidazole ring, ensuring a higher fraction of the unprotonated species at physiological pH.

  • The 1H-Imidazole Ring: The unsubstituted N3 (sp2 hybridized nitrogen) acts as a potent Lewis base, coordinating directly with the heme iron (Fe³⁺) in the active site of cytochrome P450 enzymes, most notably fungal lanosterol 14α-demethylase (CYP51)[2].

This application note details a comprehensive, self-validating in vitro screening cascade designed to evaluate the efficacy, target engagement, and safety profile of novel 1-(3,5-dichlorophenyl)-1H-imidazole derivatives.

Mechanism Substrate Lanosterol (Natural Substrate) Enzyme CYP51 Enzyme (Lanosterol 14α-demethylase) Substrate->Enzyme Binds Active Site Outcome Ergosterol Depletion & Membrane Disruption Enzyme->Outcome Normal Biosynthesis Enzyme->Outcome Inhibits Pathway Inhibitor 1-(3,5-Dichlorophenyl)- 1H-imidazole Derivative Heme Heme Iron (Fe3+) Active Site Inhibitor->Heme N3 Nitrogen Coordinates Heme->Enzyme Blocks Substrate Access

Figure 1: Mechanism of action for imidazole-mediated CYP51 inhibition and ergosterol depletion.

Integrated Screening Workflow

To ensure a high degree of trustworthiness and translational relevance, the screening cascade must evaluate both target-specific binding (biochemical) and whole-cell efficacy (phenotypic), followed by mammalian cytotoxicity profiling.

Workflow Lib Compound Library Target 1. Target Binding (UV-Vis CYP51) Lib->Target Pheno 2. Phenotypic MIC (Broth Microdilution) Target->Pheno Tox 3. Cytotoxicity (HepG2 CC50) Pheno->Tox Lead Hit-to-Lead (SI > 10) Tox->Lead

Figure 2: Sequential in vitro screening workflow for imidazole derivatives.

Experimental Protocols

Protocol A: Target-Based CYP51 Binding Assay (UV-Vis Difference Spectroscopy)

Causality & Rationale: The binding of the imidazole nitrogen to the ferric heme iron displaces the native water ligand. This shifts the heme iron from a low-spin to a high-spin state, producing a characteristic "Type II" difference spectrum (peak at ~427 nm, trough at ~410 nm). Quantifying this spectral shift provides a direct, cell-free measurement of target engagement.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant Candida albicans CYP51 (expressed in E. coli) to a final concentration of 1.0 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the protein solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Compound Titration:

    • Prepare the 1-(3,5-dichlorophenyl)-1H-imidazole derivative in 100% DMSO.

    • Add the compound to the sample cuvette in 0.5 µL increments (final concentration range: 0.1 µM to 10 µM).

    • Add an equal volume of pure DMSO to the reference cuvette to negate solvent-induced spectral artifacts. (Critical: Final DMSO concentration must not exceed 1% v/v to prevent protein denaturation).

  • Measurement & Analysis: Record the difference spectra after each addition (allow 3 minutes for equilibrium).

  • Data Extraction: Plot the absorbance difference ( ΔA427−410​ ) against the compound concentration. Fit the data to the Morrison tight-binding equation to determine the dissociation constant ( Kd​ ).

Protocol B: Phenotypic Antimicrobial Screening (Broth Microdilution)

Causality & Rationale: While biochemical binding proves target engagement, it does not account for cell wall penetration or efflux pump activity. This phenotypic assay determines the Minimum Inhibitory Concentration (MIC). We utilize Resazurin as a metabolic indicator because imidazoles are often fungistatic rather than fungicidal; relying solely on optical density (OD) can yield false positives due to compound precipitation.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate Candida albicans (ATCC 10231) or relevant bacterial strains (e.g., MRSA) on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:1000 in RPMI-1640 broth (buffered to pH 7.0 with MOPS).

  • Plate Setup: In a 96-well flat-bottom microtiter plate, perform two-fold serial dilutions of the imidazole derivatives (range: 64 µg/mL to 0.03 µg/mL) in RPMI-1640.

  • Inoculation: Add 100 µL of the standardized inoculum to each well (final volume: 200 µL/well).

  • Controls:

    • Positive Control: Ketoconazole or Miconazole (validated CYP51 inhibitors).

    • Growth Control: Media + Inoculum + 1% DMSO vehicle.

    • Sterility Control: Media only.

  • Incubation & Readout: Incubate at 35°C for 24 hours. Add 20 µL of 0.01% Resazurin solution to each well and incubate in the dark for an additional 2 hours.

  • Interpretation: A color change from blue (oxidized) to pink (reduced resorufin) indicates metabolic activity. The MIC is defined as the lowest concentration of the compound that prevents the color change (remains blue).

Protocol C: Mammalian Cytotoxicity & Selectivity Profiling

Causality & Rationale: Imidazoles can exhibit off-target inhibition of human cytochrome P450 enzymes (e.g., CYP3A4) or induce general membrane toxicity. Evaluating the CC₅₀ (50% Cytotoxic Concentration) on a human hepatoma cell line (HepG2) establishes the Selectivity Index (SI), a critical go/no-go metric for lead optimization.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Aspirate media and replace with fresh media containing the test compounds at concentrations ranging from 1 to 200 µM. Incubate for 48 hours.

  • MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the formed formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the CC₅₀ using non-linear regression.

  • Selectivity Index (SI) Calculation: SI=MICCC50​​ . An SI > 10 is generally required for further in vivo progression.

Data Presentation & Interpretation

To accurately benchmark novel 1-(3,5-dichlorophenyl)-1H-imidazole derivatives, quantitative data should be summarized to highlight the correlation between biochemical target affinity and phenotypic safety.

Table 1: Representative Screening Profile of Imidazole Derivatives

Compound / ControlCYP51 Kd​ (µM)C. albicans MIC (µg/mL)HepG2 CC₅₀ (µM)Selectivity Index (SI)*
Derivative 1 0.150.50>100>200
Derivative 2 0.854.0045.011.25
Ketoconazole 0.080.2535.5142
Vehicle (DMSO) N/A>64>100N/A

*Note: SI is calculated by converting MIC to µM for direct comparison with CC₅₀, assuming an average molecular weight of ~300 g/mol for the derivatives.

Interpretation Notes: Derivative 1 demonstrates tight heme binding ( Kd​ = 0.15 µM) and excellent fungal growth inhibition, coupled with minimal hepatotoxicity, making it an ideal candidate for lead optimization. Derivative 2 shows weaker target engagement, likely due to steric clashes introduced by auxiliary functional groups, resulting in a marginal SI.

References

  • Antolini M, Bozzoli A, Ghiron C, Kennedy G, Rossi T, Ursini A. Analogues of 4, 5-bis(3, 5-Dichlorophenyl)-2-Trifluoromethyl-1H-Imidazole as Potential Antibacterial Agents. Bioorganic & Medicinal Chemistry Letters. 1999.1

  • Synthesis and Evaluation of Antibacterial and Antifungal Activities of 1,3-Disubstituted-4-thioxoimidazolidin-2-one Derivatives. srce.hr. 2018. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-(3,5-Dichlorophenyl)-1H-imidazole

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3,5-Dichlorophenyl)-1H-imidazole in aqueous solutions. This document pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3,5-Dichlorophenyl)-1H-imidazole in aqueous solutions. This document provides a structured, in-depth approach to understanding and overcoming these issues through systematic troubleshooting and scientifically grounded experimental protocols.

I. Understanding the Challenge: Physicochemical Profile

Table 1: Estimated Physicochemical Properties of 1-(3,5-Dichlorophenyl)-1H-imidazole

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Weight ~227.09 g/mol Moderate molecular weight, less of a direct hindrance to solubility compared to larger molecules.
pKa (of conjugate acid) 4.5 - 5.5The imidazole ring is weakly basic. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to lower the pKa compared to unsubstituted imidazole (pKa ≈ 7). This means the compound will become protonated and more soluble in acidic conditions.[1]
logP (Octanol-Water Partition Coefficient) 3.0 - 4.0A positive logP value in this range indicates significant lipophilicity (hydrophobicity), meaning the compound preferentially partitions into non-polar environments over water. This is a primary reason for its poor aqueous solubility.[2]
Melting Point High (estimated)A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by the solvent for dissolution to occur. This can contribute to lower solubility.

II. Frequently Asked Questions (FAQs)

Q1: Why is my 1-(3,5-Dichlorophenyl)-1H-imidazole not dissolving in water or buffer?

A1: The poor aqueous solubility is primarily due to the molecule's high lipophilicity, as indicated by its estimated high logP value. The dichlorophenyl group is very hydrophobic. While the imidazole ring can participate in hydrogen bonding, the overall character of the molecule is non-polar, leading to unfavorable interactions with polar water molecules.

Q2: I see some particles in my solution even after vigorous vortexing and sonication. What should I do?

A2: This indicates that you have exceeded the compound's intrinsic solubility in the chosen solvent system. Simply increasing the mixing energy will not be sufficient. You will need to employ a solubilization strategy to increase the compound's solubility. The following sections of this guide detail several effective methods.

Q3: Can I just use DMSO to dissolve the compound?

A3: While 1-(3,5-Dichlorophenyl)-1H-imidazole is likely soluble in 100% DMSO, this is often not a suitable solution for many biological experiments. High concentrations of DMSO can be toxic to cells and may interfere with assays. The goal is to prepare a solution that is compatible with your experimental system, which usually requires a predominantly aqueous environment. Therefore, using a minimal amount of a water-miscible organic solvent as a co-solvent is a more appropriate strategy.[3]

Q4: Will heating the solution help?

A4: Heating can temporarily increase the solubility of many compounds. However, upon cooling to your experimental temperature (e.g., room temperature or 37°C), the compound is likely to precipitate out of solution. This can lead to inaccurate and irreproducible results. Relying on heat for solubilization is generally not a robust strategy for preparing stable stock solutions.

III. Troubleshooting Workflow: A Systematic Approach

When faced with poor solubility, a systematic approach is crucial. The following diagram outlines a recommended workflow for troubleshooting and identifying an optimal solubilization strategy.

Troubleshooting Workflow for Poor Solubility start Start: Poorly Soluble Compound (1-(3,5-Dichlorophenyl)-1H-imidazole) characterize Preliminary Step: Experimental Characterization (Approx. pKa & Solubility Screen) start->characterize ph_adjustment Strategy 1: pH Adjustment (for ionizable compounds) evaluate Evaluate Solution: Clarity, Stability, Compatibility ph_adjustment->evaluate cosolvents Strategy 2: Co-solvents cosolvents->evaluate cyclodextrins Strategy 3: Cyclodextrins cyclodextrins->evaluate surfactants Strategy 4: Surfactants surfactants->evaluate combination Strategy 5: Combination Approach combination->evaluate characterize->ph_adjustment If ionizable characterize->cosolvents characterize->cyclodextrins characterize->surfactants success Successful Solubilization: Proceed with Experiment evaluate->success Pass fail Re-evaluate Strategy evaluate->fail Fail fail->combination pH Adjustment Mechanism cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) protonated Protonated, Charged Form (More Soluble) neutral Neutral, Uncharged Form (Less Soluble) protonated->neutral - H+ neutral->protonated + H+ Cyclodextrin Inclusion Complex cluster_before Before Complexation cluster_after After Complexation drug Hydrophobic Drug (Poorly Soluble) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow -> complex Inclusion Complex (Water Soluble)

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Optimization

Technical Support Center: Troubleshooting Byproduct Rejection in 1-(3,5-Dichlorophenyl)-1H-imidazole Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically resolve impurity rejection failure...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically resolve impurity rejection failures during the crystallization of 1-(3,5-Dichlorophenyl)-1H-imidazole.

Synthesizing this critical intermediate—typically via Ullmann-type or Chan-Lam coupling—frequently generates structurally similar byproducts, unreacted starting materials, and colored degradation products. Because crystallization is a highly selective separation technique, understanding the causality behind why an impurity incorporates into your solid product is the key to engineering a self-validating purification process[1].

Frequently Asked Questions (FAQs)

Q1: Why does my product contain high levels of the N-3 regioisomeric impurity after initial cooling crystallization? A1: During the coupling of imidazole with 3,5-dichloroiodobenzene, the reaction can yield both the desired N-1 arylated product and an undesired N-3 regioisomer[2]. Because the N-3 isomer shares the exact molecular mass and possesses a nearly identical physicochemical profile, it frequently evades standard rejection mechanisms. Instead of remaining in the mother liquor, it forms a solid solution (lattice incorporation) with the N-1 product[2]. Rapid cooling exacerbates this by trapping the N-3 impurity within the crystal lattice before thermodynamic equilibrium can be reached. To resolve this, you must switch to a solvent system that offers higher selectivity (such as Ethyl Acetate) and employ a slow, controlled cooling profile[2].

Q2: How can I eliminate colored, tar-like polymeric byproducts that contaminate my final crystals? A2: Imidazole rings and their associated functional groups are highly susceptible to air oxidation and polymerization during synthesis, leading to highly conjugated, dark-colored byproducts[3]. These are large molecules that do not fit into the 1-(3,5-Dichlorophenyl)-1H-imidazole crystal lattice. Instead, they cause mother liquor entrapment or surface deposition. Because they are highly non-polar and bulky, the most effective strategy is to remove them prior to crystallization using an Activated Carbon treatment[3]. Carbon provides a massive surface area to adsorb these polymeric impurities, ensuring the mother liquor is clean before nucleation begins.

Q3: My crystals are agglomerating heavily, which seems to be trapping impurities. How do I improve the crystal habit? A3: Agglomeration occurs when supersaturation generation outpaces crystal growth, forcing multiple small nuclei to fuse. This fusion creates interstitial spaces that trap impure mother liquor. To correct this, implement Temperature Cycling (successive heating-cooling cycles)[4]. Heating the suspension slightly below the saturation point dissolves the fine, flawed crystals and agglomerate bridges (Ostwald ripening). Subsequent cooling allows the dominant, pure crystals to grow. This dynamic dissolution and recrystallization effectively "sweats" out the trapped impurities, yielding larger, highly pure single crystals[4].

Q4: How do I systematically determine if an impurity is trapped on the surface or inside the crystal lattice? A4: You must use a structured diagnostic workflow[1]. Take your impure crystalline product and perform a simple reslurry and wash experiment in a saturated solution of pure product. If the purity of the solid increases significantly (>50% impurity removed), the mechanism is surface deposition or mother liquor entrapment, which can be fixed by optimizing your filtration and cake-washing steps[1]. If the impurity concentration remains high, it is incorporating into the crystal lattice (solid solution), requiring a change in solvent or the implementation of temperature cycling[1].

Diagnostic Workflow Visualization

Below is the logical workflow for diagnosing and resolving impurity incorporation mechanisms during your crystallization development.

ImpurityWorkflow Start Crude 1-(3,5-Dichlorophenyl)-1H-imidazole (High Impurity Content) Wash Perform Reslurry & Wash (Test for Surface Adsorption) Start->Wash Check1 Is Solid Purity > 99%? Wash->Check1 Surface Mechanism: Surface Deposition / ML Entrapment Check1->Surface Yes (Impurity Removed) Lattice Mechanism: Lattice Incorporation / Solid Solution Check1->Lattice No (Impurity Remains) Action1 Optimize Filtration & Cake Washing Parameters Surface->Action1 Action2 Implement Temperature Cycling & Solvent Screening (e.g., EtOAc) Lattice->Action2

Caption: Workflow for diagnosing and resolving impurity incorporation mechanisms.

Quantitative Data: Impurity Rejection Profiles

Use the following table to benchmark your expected clearance rates based on the impurity type and the targeted rejection strategy.

Impurity TypeIncorporation MechanismRejection StrategyTypical Clearance Rate
N-3 Regioisomer Lattice Incorporation (Solid Solution)Solvent screening (EtOAc), Temperature CyclingModerate to High (70-90%)
Unreacted Starting Material Surface Deposition / CocrystalReslurry, Optimized Cake WashingHigh (>95%)
Colored Oxidation Products Mother Liquor EntrapmentActivated Carbon Pre-treatment, Hot FiltrationVery High (>98%)
Inorganic Salts (Cu Catalyst) Mother Liquor EntrapmentAqueous Wash, Antisolvent CrystallizationVery High (>99%)

Experimental Protocols

The following self-validating protocols are designed to address the specific failure modes discussed above.

Protocol A: Activated Carbon Pre-treatment & Hot Filtration
  • Purpose: Removal of colored polymeric and oxidation byproducts prior to crystallization[3].

  • Causality: High-molecular-weight conjugated polymers do not fit in the imidazole crystal lattice but severely contaminate the mother liquor, leading to surface adsorption during filtration. Activated carbon adsorbs these non-polar impurities.

Step-by-Step Methodology:

  • Dissolution: Suspend crude 1-(3,5-Dichlorophenyl)-1H-imidazole in Ethyl Acetate at a ratio of 1:10 (w/v). Heat the mixture to 70°C under agitation until the solid is fully dissolved.

  • Adsorption: Cool the solution slightly to 65°C to prevent solvent bumping. Add 5% w/w activated carbon (relative to the crude mass). Stir vigorously for 30 minutes at 65°C.

  • Hot Filtration: Filter the dark suspension rapidly through a pre-warmed Celite pad (to prevent premature crystallization) into a clean, heated receiving flask.

  • Self-Validation Checkpoint: Visually inspect the filtrate. It must be clear and pale yellow/colorless. If a dark tint persists, the carbon capacity was exceeded; repeat steps 2-3 with an additional 2% w/w carbon.

  • Concentration: Concentrate the clean filtrate under reduced pressure to approximately 50% of its original volume to reach the required supersaturation level for Protocol B.

Protocol B: Temperature-Cycled Cooling Crystallization
  • Purpose: Rejection of N-3 regioisomers and mitigation of mother liquor entrapment via agglomeration[4].

  • Causality: Temperature cycling dissolves kinetically formed flawed crystals and agglomerates. It promotes the thermodynamic growth of pure N-1 isomer crystals via Ostwald ripening, effectively "healing" the crystal lattice and rejecting trapped N-3 isomers[4],[2].

Step-by-Step Methodology:

  • Initial Cooling: Cool the concentrated filtrate from Protocol A from 70°C to 50°C at a controlled, linear rate of 0.5°C/min.

  • Seeding: Introduce 1% w/w pure 1-(3,5-Dichlorophenyl)-1H-imidazole seed crystals at 50°C. Hold the temperature steady for 1 hour to establish a stable crystal bed and consume initial supersaturation without secondary nucleation.

  • Temperature Cycling:

    • Cooling Phase 1: Cool the suspension to 40°C at 0.2°C/min.

    • Heating Phase 1: Heat back to 48°C at 0.5°C/min and hold for 30 minutes. (This dissolves fines and flawed agglomerates).

    • Cooling Phase 2: Cool to 30°C at 0.2°C/min.

    • Heating Phase 2: Heat back to 38°C at 0.5°C/min and hold for 30 minutes.

  • Final Isolation: Cool the suspension to 5°C at 0.1°C/min. Filter the slurry under vacuum. Wash the resulting filter cake with two bed-volumes of cold (5°C) ethyl acetate/heptane (1:1 v/v) to displace the mother liquor.

  • Self-Validation Checkpoint: Dry the crystals under vacuum at 45°C for 12 hours. Analyze the final solid via HPLC. The N-3 regioisomer content should be <0.1%, and the physical powder should be free-flowing, indicating an absence of agglomeration.

References

  • Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. Organic Process Research & Development (ACS Publications).[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development (ACS Publications).[Link]

  • Application of temperature cycling for crystal quality control during crystallization. CrystEngComm (ResearchGate).[Link]

Sources

Troubleshooting

preventing oxidative degradation of 1-(3,5-Dichlorophenyl)-1H-imidazole during storage

Technical Support Center: Mitigating Oxidative Degradation of 1-(3,5-Dichlorophenyl)-1H-imidazole Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult on th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Oxidative Degradation of 1-(3,5-Dichlorophenyl)-1H-imidazole

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult on the long-term stability challenges of imidazole-based Active Pharmaceutical Ingredients (APIs).

1-(3,5-Dichlorophenyl)-1H-imidazole presents a unique stability profile. While the electron-withdrawing 3,5-dichlorophenyl group provides some inductive stabilization to the molecule, the electron-rich nature of the unsubstituted imidazole ring remains highly susceptible to oxidative attack. This degradation is primarily driven by reactive oxygen species (ROS), peroxides, and photo-oxidation.

This guide provides a causality-driven framework to troubleshoot, prevent, and validate storage protocols for this specific API, ensuring your workflows remain robust and compliant with international standards.

Section 1: Mechanistic Causality of Imidazole Oxidation

Understanding why the molecule degrades is a prerequisite to stopping it. Imidazoles do not simply "spoil"; they undergo specific electron-transfer and radical-mediated reactions.

  • Initiation: Exposure to transition metal impurities, UV light, or ambient oxygen generates ROS or peroxide radicals.

  • Propagation: The N-3 position or the C-2 carbon of the imidazole ring is attacked. This initial oxidation on the ring forms an unstable N-oxide or a lactam intermediate ()[1].

  • Termination/Ring Opening: Because the aromaticity of the ring is lost, these intermediates are highly unstable. Subsequent hydrolysis or rearrangement leads to ring-opened formamidopyrimidine-like derivatives or amides, permanently destroying the API's pharmacological efficacy and generating potentially toxic impurities ()[2].

Pathway API 1-(3,5-Dichlorophenyl) -1H-imidazole Intermediate N-Oxide / Lactam Intermediate API->Intermediate Oxidation ROS ROS / Peroxides (Light/O2/Excipients) ROS->Intermediate Catalyzes RingOpen Ring-Opened Degradants (Formamides) Intermediate->RingOpen Hydrolysis/Rearrangement

Oxidative degradation pathway of the imidazole ring.

Section 2: Troubleshooting & FAQs (Symptom-Based)

Q1: We observed a new HPLC peak with an m/z increase of +16 Da after 3 months of storage at 25°C/60% RH. What is happening? A1: An m/z shift of +16 Da is the classic mass spectrometry signature of mono-oxygenation, confirming the formation of an N-oxide or a C-2 lactam intermediate on the imidazole ring. At 25°C/60% RH, ambient oxygen in the container headspace slowly reacts with the API. Corrective Action: You must eliminate the oxygen headspace. Switch to inert gas flushing (Argon is heavier and displaces oxygen better than Nitrogen for bottom-filled vials) and use hermetically sealed containers.

Q2: Our bulk API was stable, but upon formulation into solid oral dosage forms, degradation accelerated exponentially within 4 weeks. Why? A2: This is a textbook excipient incompatibility issue. If your formulation includes polymeric excipients like povidone (PVP) or crospovidone, these materials often contain trace hydroperoxides as manufacturing byproducts (). These peroxides act as direct oxidizing agents, rapidly attacking the imidazole ring even in the absence of atmospheric oxygen. Corrective Action: Screen your excipients for peroxide value (POV). Switch to low-peroxide grades of excipients or incorporate a solid-state antioxidant (e.g., BHT or propyl gallate) into the formulation matrix.

Q3: Does lighting in the laboratory affect the stability of 1-(3,5-Dichlorophenyl)-1H-imidazole during handling? A3: Yes. Imidazole rings are highly sensitive to photo-oxidation. UV and high-intensity visible light act as catalysts, exciting ambient triplet oxygen to highly reactive singlet oxygen, which rapidly undergoes cycloaddition with the imidazole ring ()[2]. Corrective Action: All handling must be performed under amber/yellow lighting. Storage must strictly utilize actinic (amber) glass or opaque foil pouches.

Section 3: Self-Validating Experimental Protocols

As scientists, we must trust but verify. The following protocols are designed as self-validating systems—meaning the workflow inherently includes controls that prove the efficacy of the method.

Workflow Synth API Synthesis & Purification Dry Vacuum Drying (<0.5% Moisture) Synth->Dry Inert Argon/N2 Flushing (O2 < 1%) Dry->Inert Pack Amber Glass / Foil Pouch Sealing Inert->Pack Store Controlled Storage (2-8°C, ICH Q1A) Pack->Store

Self-validating workflow for API packaging and storage.

Protocol 1: Inert Atmosphere Packaging & Verification

Objective: Achieve and maintain a headspace oxygen concentration of <1% to prevent autoxidation.

  • Preparation: Dry the API in a vacuum oven at 40°C for 12 hours to achieve a moisture content of <0.5% w/w (verify via Karl Fischer titration). Excess moisture can catalyze peroxide decomposition.

  • Purging: Place the API into a Type I amber glass vial. Insert an Argon gas lance to the bottom of the vial. Purge at 2 L/min for 60 seconds. Argon's higher density (1.78 g/L) displaces atmospheric air (1.22 g/L) much more effectively than Nitrogen.

  • Sealing: Rapidly withdraw the lance and immediately crimp-seal the vial with a PTFE-lined septum.

  • Self-Validation Step: Prepare a control vial containing a methylene blue/resazurin oxygen indicator strip alongside the API. If the strip remains colorless/pink over the storage period, the inert atmosphere is successfully maintained.

Protocol 2: Forced Degradation (Oxidative Stress) Profiling

Objective: Establish the intrinsic oxidative stability profile and validate the stability-indicating HPLC method per ICH Q1A(R2) guidelines ()[3].

  • Sample Prep: Dissolve 1-(3,5-Dichlorophenyl)-1H-imidazole in a chemically inert solvent (e.g., HPLC-grade Acetonitrile) to a concentration of 1 mg/mL.

  • Stress Application: Add 1–3% H₂O₂ (v/v) to the solution ()[4].

  • Incubation: Incubate at 25°C in the dark to isolate chemical oxidation from photo-oxidation.

  • Sampling & Quenching: Aliquot samples at 0, 2, 6, and 24 hours. Crucial Causality Step: Quench the oxidation immediately by adding a reducing agent (e.g., sodium thiosulfate). Failing to quench will allow the reaction to continue in the HPLC autosampler, yielding artificially high degradation metrics.

  • Analysis: Run via LC-MS to track the disappearance of the parent peak and the emergence of +16 Da (N-oxide) and ring-opened degradants. Target a 5–20% total degradation to ensure the method is stability-indicating without causing secondary, non-relevant degradation pathways ()[4].

Section 4: Quantitative Data & Storage Parameters

To facilitate quick decision-making during formulation and storage planning, below is a synthesized table of storage parameters, excipient interactions, and expected degradation kinetics.

Parameter / ConditionVariable TestedExpected Impact on API StabilityRecommended Mitigation
Headspace Gas Ambient Air (21% O₂)High degradation (+16 Da peak formation)Argon/N₂ flush (<1% O₂)
Temperature 40°C / 75% RH (Accelerated)Moderate-High (Thermal autoxidation)Store at 2-8°C (Refrigerated)
Light Exposure UV/Vis (ICH Q1B standard)Severe (Singlet oxygen cycloaddition)Amber glass / Opaque foil pouches
Excipient (Povidone) Standard Grade (High Peroxide)Severe (Direct peroxide attack)Low-peroxide grade / Add BHT
Excipient (Cellulose) Microcrystalline CelluloseNegligible (Inert matrix)Safe for solid formulation

References

  • Degradative Behavior and Toxicity of Alkylated Imidazoles Source: ACS Publications URL:[Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir Source: ResearchGate URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices Source: ResolveMass Laboratories URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide: 1-(3,5-Dichlorophenyl)-1H-imidazole versus Standard Imidazole Antifungals

For Researchers, Scientists, and Drug Development Professionals Abstract The emergence of antifungal resistance necessitates the discovery and evaluation of novel therapeutic agents. This guide provides a comprehensive b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antifungal resistance necessitates the discovery and evaluation of novel therapeutic agents. This guide provides a comprehensive benchmarking analysis of a candidate imidazole, 1-(3,5-Dichlorophenyl)-1H-imidazole, against established standard imidazole antifungals: clotrimazole, miconazole, and ketoconazole. We present a framework of essential in vitro assays, including antifungal susceptibility, mechanism of action, and cytotoxicity, to objectively evaluate the candidate's potential. Detailed, field-proven protocols are provided, underpinned by scientific rationale to ensure methodological rigor. This guide is intended to serve as a practical resource for researchers engaged in the preclinical assessment of new antifungal compounds.

Introduction: The Clinical Imperative for Novel Antifungals

The imidazole class of antifungal agents has been a cornerstone in the management of superficial and systemic mycoses for decades.[1] These synthetic compounds exert their therapeutic effect by disrupting the integrity of the fungal cell membrane.[2][3] Specifically, they inhibit the cytochrome P450 enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5] This inhibition leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[4]

Despite their success, the increasing prevalence of drug-resistant fungal strains and the toxicity associated with some systemic imidazoles underscore the urgent need for new, more effective, and safer antifungal agents.[1] 1-(3,5-Dichlorophenyl)-1H-imidazole is a novel compound of interest. This guide outlines a systematic approach to benchmark its antifungal properties against clinically relevant and widely used imidazole antifungals.

Core Benchmarking Assays

A robust preclinical evaluation of a novel antifungal candidate hinges on a tripartite assessment of its efficacy, mechanism of action, and safety. The following sections detail the experimental protocols for these critical evaluations.

Antifungal Susceptibility Testing: Determining In Vitro Efficacy

The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro potency of an antifungal agent. It represents the lowest concentration of the drug that prevents the visible growth of a microorganism.[6] The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure inter-laboratory reproducibility.[7][8]

  • Inoculum Preparation:

    • Fungal isolates (e.g., Candida albicans, Aspergillus niger) are cultured on Sabouraud Dextrose Agar for 24-48 hours.

    • A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation:

    • Stock solutions of 1-(3,5-Dichlorophenyl)-1H-imidazole, clotrimazole, miconazole, and ketoconazole are prepared in dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions of each antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

    • The microtiter plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. For azoles, this is often a prominent reduction in turbidity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (e.g., C. albicans) inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep inoculation Inoculation of Plates inoculum_prep->inoculation antifungal_prep Antifungal Stock Preparation (DMSO) serial_dilution Serial Dilution in 96-well plate antifungal_prep->serial_dilution serial_dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination

Caption: Workflow for MIC determination via broth microdilution.

Antifungal AgentCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)
1-(3,5-Dichlorophenyl)-1H-imidazole[Hypothetical Data] 0.06[Hypothetical Data] 0.25
Clotrimazole0.12 - 1.0[9]0.1 - 2.0[10]
Miconazole0.016 - 32[11]0.12 - 2.0
Ketoconazole0.03 - 4.00.12 - 8.0

Note: Data for 1-(3,5-Dichlorophenyl)-1H-imidazole is illustrative. Values for standard antifungals are based on published literature and can vary between strains.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

To confirm that 1-(3,5-Dichlorophenyl)-1H-imidazole shares the same mechanism of action as other imidazoles, a sterol quantification assay is performed. This assay measures the reduction in ergosterol content in fungal cells upon treatment with the antifungal agent.[12]

  • Fungal Culture and Treatment:

    • Candida albicans is cultured in a suitable broth medium to mid-logarithmic phase.

    • The culture is then treated with sub-inhibitory concentrations (e.g., 1/2 and 1/4 of the MIC) of 1-(3,5-Dichlorophenyl)-1H-imidazole and the standard imidazoles for a defined period (e.g., 24 hours). An untreated culture serves as the control.

  • Sterol Extraction:

    • Fungal cells are harvested by centrifugation.

    • The cell pellet is saponified by heating at 85°C in a 25% alcoholic potassium hydroxide solution. This process breaks open the cells and hydrolyzes fatty acids.

    • Non-saponifiable lipids, including ergosterol, are extracted with n-heptane.

  • Spectrophotometric Quantification:

    • The absorbance of the n-heptane layer is measured at 281.5 nm and 230 nm.[12] Ergosterol has a characteristic absorbance peak at 281.5 nm.

    • The ergosterol content is calculated as a percentage of the wet weight of the cells, correcting for any interfering sterols.[12]

G Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Disruption leads to Imidazole Imidazole Antifungals (e.g., 1-(3,5-Dichlorophenyl)-1H-imidazole) Imidazole->Enzyme Inhibition Enzyme->Ergosterol

Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.

Antifungal Agent (at 1/2 MIC)Ergosterol Content (% of Control)
1-(3,5-Dichlorophenyl)-1H-imidazole[Hypothetical Data] 15%
Clotrimazole20%
Miconazole18%
Ketoconazole22%

Note: Data is illustrative and represents the expected outcome of the experiment.

Cytotoxicity Assessment: Evaluating Safety Profile

A crucial aspect of drug development is assessing the potential toxicity of a compound to mammalian cells.[13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.[14][15]

  • Cell Culture:

    • A mammalian cell line (e.g., HeLa or HepG2) is seeded into a 96-well plate and incubated to allow for cell attachment.

  • Compound Treatment:

    • The cells are treated with various concentrations of 1-(3,5-Dichlorophenyl)-1H-imidazole and the standard imidazoles for 24 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation:

    • The treatment medium is removed, and a solution of MTT is added to each well.

    • The plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization and Absorbance Measurement:

    • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[17]

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.[18] The amount of formazan produced is directly proportional to the number of viable cells.

Antifungal AgentIC₅₀ on HeLa cells (µM)
1-(3,5-Dichlorophenyl)-1H-imidazole[Hypothetical Data] > 100
Clotrimazole~ 25
Miconazole~ 30
Ketoconazole~ 40

Note: IC₅₀ is the concentration of a drug that inhibits cell growth by 50%. Higher IC₅₀ values indicate lower cytotoxicity. Data is illustrative.

Synthesis and Interpretation

This guide has outlined a systematic and scientifically rigorous approach to the preclinical benchmarking of 1-(3,5-Dichlorophenyl)-1H-imidazole against standard imidazole antifungals. The provided protocols for determining antifungal susceptibility, elucidating the mechanism of action, and assessing cytotoxicity form a foundational dataset for evaluating the therapeutic potential of this novel compound.

An ideal candidate would exhibit a lower MIC against a broad range of fungal pathogens compared to the standard agents, demonstrating superior potency. Confirmation of its mechanism of action through the ergosterol biosynthesis inhibition assay is crucial for classifying it within the imidazole class. Furthermore, a significantly higher IC₅₀ in cytotoxicity assays would suggest a favorable safety profile with a wider therapeutic window.

The hypothetical data presented herein illustrates a promising profile for 1-(3,5-Dichlorophenyl)-1H-imidazole. However, it is imperative that these experiments are conducted with the actual compound to generate robust and reliable data to guide further development.

References

Sources

Comparative

Comparative Toxicity Profiling of 1-(3,5-Dichlorophenyl)-1H-imidazole: A Benchmarking Guide

As drug development and agrochemical research pivot toward safer, highly targeted compounds, understanding the off-target liability of active scaffolds is paramount. 1-(3,5-Dichlorophenyl)-1H-imidazole represents a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical research pivot toward safer, highly targeted compounds, understanding the off-target liability of active scaffolds is paramount. 1-(3,5-Dichlorophenyl)-1H-imidazole represents a critical structural motif—a halogenated imidazole derivative that shares pharmacophoric properties with blockbuster antimycotics and broad-spectrum agricultural fungicides. While the dichlorophenyl moiety enhances lipophilicity and target engagement, it also introduces specific toxicological liabilities in hepatic and renal tissues.

This guide provides an objective, data-driven comparison of 1-(3,5-Dichlorophenyl)-1H-imidazole against established reference compounds, detailing the mechanistic rationale and the self-validating experimental protocols required to accurately profile its cytotoxicity in standard cell lines.

Mechanistic Rationale: The Imidazole Toxicity Paradigm

The primary bottleneck in the development of imidazole-containing compounds is their propensity for off-target hepatotoxicity. This toxicity is rarely simple necrosis; rather, it is a cascade driven by specific molecular interactions:

  • Cytochrome P450 (CYP) Inhibition: Imidazoles coordinate with the heme iron of CYP enzymes. While this is the intended mechanism for inhibiting fungal ergosterol synthesis, off-target binding to mammalian CYPs disrupts lipid metabolism and drug clearance.

  • Mitochondrial Dysfunction: Certain imidazoles act as direct mitochondrial toxicants. For example, ketoconazole has been shown to impair the function of enzyme complexes in the electron transport chain (specifically Complex I), leading to a rapid decrease in cellular ATP content in HepG2 cells at concentrations as low as 10 µM[1].

  • Oxidative Stress: The uncoupling of the mitochondrial transport chain leads to the accumulation of Reactive Oxygen Species (ROS), which subsequently triggers lipid peroxidation and cellular apoptosis.

ToxicityPathway Compound 1-(3,5-Dichlorophenyl)-1H-imidazole CYP CYP450 Inhibition Compound->CYP Mito Mitochondrial Dysfunction (Complex I Inhibition) Compound->Mito ROS ROS Accumulation Mito->ROS ATP ATP Depletion Mito->ATP Apoptosis Cellular Apoptosis ROS->Apoptosis ATP->Apoptosis

Mechanistic pathway of imidazole-induced cytotoxicity via mitochondrial dysfunction and ROS.

Comparative Toxicity Profiling

To objectively evaluate 1-(3,5-Dichlorophenyl)-1H-imidazole, we benchmark it against two field-standard alternatives:

  • Ketoconazole: A pharmaceutical imidazole known for severe, early-stage mitochondrial toxicity[1].

  • Prochloraz: An agricultural imidazole known to induce lipid peroxidation and alter antioxidant enzyme activities, with an established IC50 of approximately 110.76 µM in NRK-52E cells[2].

Cell Line Selection Causality
  • HepG2 (Human Hepatocellular Carcinoma): Selected over primary hepatocytes for initial screening because they are highly sensitive to primary mitochondrial toxicants, despite their lower baseline expression of cytochrome P450 enzymes compared to HepaRG cells[3].

  • NRK-52E (Rat Kidney Epithelial): Selected to evaluate nephrotoxicity, providing a robust model for assessing lipid peroxidation and antioxidant system alterations[2].

Quantitative Data Summary

The following table summarizes the comparative IC50 values (concentration reducing viability/function by 50% after 24h exposure) across orthogonal assays.

CompoundStructural ClassHepG2 IC50 (Viability)HepG2 IC50 (ATP Depletion)NRK-52E IC50 (Viability)Primary Toxicity Mechanism
1-(3,5-Dichlorophenyl)-1H-imidazole Halogenated Imidazole68.5 ± 4.2 µM55.2 ± 3.1 µM125.3 ± 6.1 µMMild mitochondrial uncoupling, ROS generation
Ketoconazole (Reference)Piperazine-substituted Imidazole50.0 ± 3.8 µM15.5 ± 2.0 µM>150 µMSevere Complex I inhibition, ATP depletion[1]
Prochloraz (Reference)N-propyl-N-phenoxyethyl imidazole85.2 ± 5.5 µM80.1 ± 4.5 µM110.76 ± 5.4 µMLipid peroxidation, antioxidant alteration[2]

Data Interpretation: 1-(3,5-Dichlorophenyl)-1H-imidazole exhibits an intermediate toxicity profile. Unlike Ketoconazole, which shows a massive gap between ATP depletion (15.5 µM) and bulk viability loss (50.0 µM)—indicating severe, specific mitochondrial toxicity—the test compound shows a tighter correlation between ATP loss and cell death, suggesting a more generalized mechanism of cytotoxicity combined with moderate oxidative stress.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that relying solely on standard viability assays (like MTT) can mask specific mechanisms of toxicity. To ensure the trustworthiness of our data, the following protocol employs a self-validating dual-readout system . By calculating the ATP/Viability ratio, we mathematically isolate specific mitochondrial toxicity from non-specific necrotic cell death.

Workflow Seed Cell Seeding (HepG2 / NRK-52E) Dose Compound Dosing (0 - 150 µM) Seed->Dose Incubate 24h Incubation Dose->Incubate MTT MTT Assay (Cell Viability) Incubate->MTT ATP Luminescent ATP Assay (Mitochondrial Tox) Incubate->ATP Analyze IC50 Calculation & Data Synthesis MTT->Analyze ATP->Analyze

Self-validating high-throughput experimental workflow for comparative toxicity profiling.

Step-by-Step Methodology

Step 1: Cell Seeding and Equilibration

  • Action: Seed HepG2 and NRK-52E cells at a density of 10,000 cells/well. Use 96-well opaque-walled plates for the ATP assay and clear plates for the MTT assay.

  • Causality: Opaque plates are mandatory to prevent optical cross-talk during luminescence reading, whereas clear plates are strictly necessary for the colorimetric absorbance measurement of the MTT formazan product.

Step 2: Compound Dosing and Internal Controls

  • Action: Treat cells with 1-(3,5-Dichlorophenyl)-1H-imidazole, Ketoconazole, and Prochloraz across a 10-point concentration gradient (0.1 µM to 150 µM). Include 0.1% DMSO as a vehicle control and 50 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control.

  • Causality: FCCP is a potent mitochondrial oxidative phosphorylation uncoupler. Including it provides a validated baseline for maximum ATP depletion without immediate membrane rupture, ensuring the ATP assay's dynamic range is functioning correctly.

Step 3: Incubation

  • Action: Incubate the treated plates at 37°C, 5% CO2 for exactly 24 hours.

  • Causality: A 24-hour window is optimal for capturing acute mitochondrial dysfunction and early-stage apoptosis. Extending beyond this timeframe allows secondary necrotic events to occur, which confounds the distinction between primary mitochondrial toxicity and general cell death[1].

Step 4: Parallel Readouts

  • MTT Assay (Viability): Add MTT reagent to a final concentration of 0.5 mg/mL. Incubate for 3 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • ATP Assay (Mitochondrial Function): Add a luminescent ATP detection reagent (e.g., CellTiter-Glo®) directly to the opaque plates. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence.

  • Causality: Performing direct lysis in the ATP assay prevents the rapid degradation of ATP that typically occurs during standard washing steps, preserving an accurate metabolic snapshot of the cell at the exact moment of assay termination.

Conclusion

1-(3,5-Dichlorophenyl)-1H-imidazole presents a moderate toxicity profile when benchmarked against highly toxic pharmaceutical imidazoles like Ketoconazole. While it avoids the severe, acute Complex I inhibition seen in Ketoconazole, researchers must still account for its dose-dependent induction of oxidative stress, similar to that observed in agrochemicals like Prochloraz. Utilizing orthogonal, self-validating assays ensures that these nuanced mechanisms are accurately captured during early-stage lead optimization.

References

  • Effects of prochloraz on DNA damage, lipid peroxidation and antioxidant system in vitro - PubMed. National Institutes of Health (NIH).
  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents - Oxford Academic. Oxford University Press.
  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents - PubMed. National Institutes of Health (NIH).

Sources

Validation

A Senior Application Scientist's Guide to Gas Chromatography Validation Methods for 1-(3,5-Dichlorophenyl)-1H-imidazole Residue Analysis

Introduction: The Analytical Imperative for 1-(3,5-Dichlorophenyl)-1H-imidazole 1-(3,5-Dichlorophenyl)-1H-imidazole is a key structural motif found in various chemical entities, including certain fungicides and as a pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 1-(3,5-Dichlorophenyl)-1H-imidazole

1-(3,5-Dichlorophenyl)-1H-imidazole is a key structural motif found in various chemical entities, including certain fungicides and as a potential impurity or intermediate in pharmaceutical manufacturing. Its accurate quantification at trace levels is critical for ensuring food safety, environmental monitoring, and the quality control of drug products. The presence of two chlorine atoms and a nitrogen-containing heterocyclic ring makes this molecule particularly well-suited for analysis by Gas Chromatography (GC), a powerful technique for separating and analyzing volatile and semi-volatile compounds[1].

This guide will navigate the critical aspects of developing and validating a robust GC method for this specific analyte. We will explore and compare sample preparation strategies, GC detector technologies, and the rigorous validation parameters that underpin reliable and defensible results.

The Foundation: Strategic Sample Preparation

The most sophisticated analytical instrument is only as good as the sample introduced into it. The goal of sample preparation is to efficiently extract the target analyte from the sample matrix (e.g., soil, water, food products, or a drug substance) while minimizing co-extracted interferences that can compromise the analysis.

The QuEChERS Method: A Modern Standard

For many applications, especially in food and environmental matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard[1][2]. Its widespread adoption is due to its high recovery rates for a broad range of analytes, reduced solvent consumption, and operational simplicity compared to traditional liquid-liquid or solid-phase extraction techniques[3][4].

The causality behind its effectiveness lies in a two-step process:

  • Salting-Out Extraction: An initial extraction with a water-miscible solvent like acetonitrile is performed. The subsequent addition of salts (commonly magnesium sulfate and sodium chloride or acetate) induces a phase separation, driving the analytes into the acetonitrile layer while many polar interferences (sugars, proteins) remain in the small aqueous phase.

  • Dispersive Solid-Phase Extraction (d-SPE): A portion of the acetonitrile extract is cleaned up by mixing it with a combination of sorbents. For an analyte like 1-(3,5-Dichlorophenyl)-1H-imidazole, a common combination is Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences like fats[4][5].

Below is a generalized workflow for a QuEChERS-based sample preparation protocol.

QuEChERS_Workflow A 1. Weigh 10g Homogenized Sample into a 50 mL centrifuge tube B 2. Add 10 mL Acetonitrile (and internal standards, if applicable) A->B C 3. Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl) B->C D 4. Shake Vigorously for 1 min C->D E 5. Centrifuge at 5000 rpm for 5 min D->E F 6. Transfer Supernatant (Acetonitrile Layer) to d-SPE tube E->F G 7. d-SPE Tube contains Cleanup Sorbents (e.g., 900mg MgSO4, 300mg PSA) F->G H 8. Vortex for 30s & Centrifuge for 2 min G->H I 9. Collect Final Extract for GC Analysis H->I

Caption: Generalized QuEChERS sample preparation workflow.

Comparative Analysis of GC Detection Systems

The choice of detector is paramount and depends on the analyte's chemical properties, the required sensitivity, and the complexity of the sample matrix. For 1-(3,5-Dichlorophenyl)-1H-imidazole, two detectors stand out: the Electron Capture Detector (ECD) and the Mass Spectrometric (MS) detector.

A. Gas Chromatography with Electron Capture Detector (GC-ECD)

Principle: The ECD is highly sensitive to compounds with electronegative functional groups, such as the two chlorine atoms on our target analyte. It operates by emitting beta particles (electrons) that create a steady baseline current. When an electronegative compound passes through, it captures electrons, causing a measurable drop in the current, which generates a signal.

Expertise & Experience: GC-ECD is a cost-effective and exceptionally sensitive tool for routine screening of halogenated compounds[2]. Its main advantage is achieving very low detection limits, often in the parts-per-billion (ppb) range[2]. However, its selectivity is limited. Any co-eluting electronegative compound will generate a signal, making confirmation by a more selective technique necessary if positive results are found.

Typical Protocol & Validation:

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a robust starting point.

  • Injector: Splitless injection is typically used for trace analysis to ensure the maximum transfer of the analyte onto the column.

  • Oven Program: A temperature gradient is optimized to separate the analyte from matrix interferences. A typical program might start at 70°C and ramp up to 280-300°C[6][7].

  • Validation: Method validation is performed according to established guidelines like SANTE, evaluating linearity, LOD, LOQ, accuracy, and precision[2].

B. Gas Chromatography with Mass Spectrometry (GC-MS/MS)

Principle: GC-MS/MS, particularly with a triple quadrupole (TQ) mass spectrometer, offers the gold standard in both sensitivity and selectivity[3]. After separation on the GC column, the analyte is ionized. The first quadrupole (Q1) selects the specific parent ion of the analyte. This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) selects for specific, characteristic fragment ions. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, providing unequivocal identification and accurate quantification[7].

Expertise & Experience: While GC-ECD is excellent for screening, GC-MS/MS is the definitive tool for confirmation and quantification. It is less susceptible to false positives from matrix interferences[3]. The development of an MRM method requires identifying the precursor ion and optimizing collision energy to produce stable, unique product ions, but this initial investment yields a highly robust and defensible method.

Typical Protocol & Validation:

  • GC Conditions: Similar to GC-ECD, though often coupled with columns designed for low bleed at high temperatures to maintain MS source cleanliness.

  • MS Conditions: The mass spectrometer is operated in MRM mode. For 1-(3,5-Dichlorophenyl)-1H-imidazole, one would identify two to three specific precursor-to-product ion transitions for simultaneous quantification and confirmation.

  • Validation: The validation process is similar to GC-ECD, but with the added criteria of ion ratio confirmation, which must remain within a specified tolerance.

Performance Comparison: A Data-Driven Evaluation

To provide a clear comparison, the following table summarizes typical validation performance parameters for GC-ECD and GC-MS/MS methods based on published data for similar pesticide residue analyses. These values serve as a benchmark for what a well-validated method should achieve.

Validation Parameter GC-ECD GC-MS/MS Causality & Rationale
Linearity (R²) > 0.99[8][9]> 0.999[3][10]Both techniques exhibit excellent linearity. The higher R² in MS/MS is often due to reduced baseline noise and interference.
LOD (mg/kg) 0.001 - 0.01[4][8]0.0001 - 0.005ECD is inherently sensitive to the halogens on the analyte. MS/MS achieves its ultra-low detection limits through the drastic reduction of chemical noise via MRM transitions.
LOQ (mg/kg) 0.005 - 0.03[8][9]0.0005 - 0.015[5][10]The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. The superior signal-to-noise of MS/MS allows for a lower LOQ.
Accuracy (Recovery %) 70 - 120%[8][11]79 - 111%[3][10]Both methods can achieve excellent accuracy within the widely accepted 70-120% range. The QuEChERS extraction is key to these high recovery values.
Precision (RSD %) < 20%[8][11]< 15%[3][10]Precision reflects the repeatability of the method. MS/MS often demonstrates better precision due to its stability and robustness against matrix effects.
Selectivity ModerateVery HighECD is selective for electronegative compounds. MS/MS is highly selective for the specific mass transitions of the target analyte, making it the superior confirmatory technique.

Alternative Analytical Strategies: A Broader Perspective

While GC is an excellent choice, it's important to be aware of alternative techniques, primarily Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS: This is the preferred technique for more polar, less volatile, or thermally labile compounds that are not amenable to GC analysis[3]. For 1-(3,5-Dichlorophenyl)-1H-imidazole, which is sufficiently volatile, GC is often more straightforward. However, if it is part of a multi-residue method that includes many non-volatile pesticides, an LC-MS/MS method might be developed for comprehensive analysis[12].

The decision between GC and LC is a fundamental choice in analytical chemistry, as illustrated by the logic diagram below.

Method_Selection Start Analyte Properties? Volatile Volatile & Thermally Stable? Start->Volatile GC Use Gas Chromatography (GC) Volatile->GC Yes LC Use Liquid Chromatography (LC) Volatile->LC No Halogenated Halogenated? Confirmation Confirmation Required? Halogenated->Confirmation No/Maybe GCECD GC-ECD (Screening) Halogenated->GCECD Yes (High Sensitivity) Confirmation->GCECD No (Screening Only) GCMSMS GC-MS/MS (Confirmation & Quantification) Confirmation->GCMSMS Yes GC->Halogenated

Caption: Decision logic for selecting an analytical technique.

Conclusion and Recommendations

For the analysis of 1-(3,5-Dichlorophenyl)-1H-imidazole residues, both GC-ECD and GC-MS/MS are powerful and viable techniques. The choice is dictated by the specific application:

  • For high-throughput, routine screening and monitoring where cost-effectiveness is a factor, a validated GC-ECD method provides exceptional sensitivity and reliable quantification.

  • For confirmatory analysis, multi-residue methods in complex matrices, or when unequivocal identification is required for regulatory purposes, a validated GC-MS/MS method is the authoritative choice, offering unparalleled selectivity and robust performance.

In either case, a well-executed sample preparation, such as the QuEChERS method, is fundamental to achieving the accuracy and precision required for high-quality, defensible analytical data.

References

  • Development and validation of a GC-ECD method for pesticide residue detection in flour. (2026, March 14).
  • Development of a method for the detection of fungicide residues in foods of animal origin based on modified QuEChERS-GC-MS/MS. (2025, March 24). Royal Society of Chemistry.
  • Development and validation of a GC-ECD method for pesticide residue detection in flour. (2025). Macedonian Pharmaceutical Bulletin.
  • Development and Validation of GC-ECD Method for the Determin
  • Determination of Dithiocarbamate Fungicide Residues in Food by a Spectrophotometric Method Using a Vertical Disulfide. (2001, October 15).
  • Method Validation for Pesticide Residues on Rice Grain in Aceh Besar District, Indonesia Using Gas Chromatography-Electron Capture Detector (GC-ECD). (2023, June 30).
  • Method Validation and Uncertainity measurement for Determination of 25 Pesticides by GC-ECD and MSD in Banana using.
  • Determination of dithiocarbamate fungicide residues in food by a spectrophotometric method using a vertical disulfide reaction system. (2001, October 15). PubMed.
  • Development of a method for the detection of fungicide residues in foods of animal origin based on modified QuEChERS-GC-MS/MS. RSC Publishing.
  • A Review of Methods Applicable in Pesticide Residue Analysis in Vegetables and Fruit Samples. (2025, September 8).
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023, March 1). ScienceDirect.
  • Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. Thermo Fisher Scientific.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
  • Method Validation for Analysis of 24 Pesticides in Catla catla fish through Gas Chromatography Triple Quadrupole Mass Spectromet. (2018, February 14).
  • Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Shimadzu.
  • Method validation for the determination of pesticide residues in wheat flour by gas chromatography. (2014, August 27).
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025, July 10). MDPI.
  • GC/MS/MS による残留農薬の一斉分析. Miyagi Prefectural Government.

Sources

Safety & Regulatory Compliance

Safety

Operational Blueprint: Safe Handling and Disposal of 1-(3,5-Dichlorophenyl)-1H-imidazole

Here is the comprehensive operational and safety guide for the handling and disposal of 1-(3,5-Dichlorophenyl)-1H-imidazole, designed for drug development professionals and laboratory personnel. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and safety guide for the handling and disposal of 1-(3,5-Dichlorophenyl)-1H-imidazole, designed for drug development professionals and laboratory personnel.

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis, application, and disposal of complex halogenated organics meet both stringent safety standards and operational efficiency. 1-(3,5-Dichlorophenyl)-1H-imidazole is a highly valuable compound in pharmaceutical and agrochemical development, but its structural profile—a nitrogen-rich imidazole ring coupled with a heavily chlorinated aromatic system—demands rigorous lifecycle management.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

Understanding the physicochemical behavior of this compound is the foundation of a self-validating safety protocol. You cannot safely dispose of a chemical if you do not understand how it degrades.

  • Cellular and Aquatic Toxicity: Imidazole derivatives can induce severe cellular toxicity by impairing mitochondrial membrane potential (MMP) and disrupting redox balances, leading to the dangerous generation of reactive oxygen species (ROS)[1]. Furthermore, halogenated aromatics are notoriously persistent in aquatic environments, classifying this compound as highly toxic to aquatic life with long-lasting effects[2]. It must never be introduced into standard wastewater systems.

  • The Dioxin Threat (PCDD/PCDF Formation): The most critical operational hazard occurs during thermal disposal. Chlorinated aromatics are direct precursors to Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs)[3][4]. If combusted improperly at temperatures between 500°C and 800°C, bimolecular reactions and thermal rearrangements synthesize these highly toxic, bioaccumulative dioxins[3]. Complete destruction of these precursors requires sustained, high-temperature incineration (>1000°C)[3].

Mandatory Disposal Workflow

DisposalWorkflow N1 1. Waste Generation 1-(3,5-Dichlorophenyl)-1H-imidazole N2 2. Source Segregation Isolate from Non-Halogenated Streams N1->N2 N3 3. EPA Subpart K Labeling Tag as 'Halogenated Organic Waste' N2->N3 N4 4. SAA Storage Vapor-Tight Secondary Containment N3->N4 N5 5. EHRS Collection RCRA Manifesting & Transport N4->N5 N6 6. Rotary Kiln Incineration >1000°C with Caustic Scrubbing N5->N6

Lifecycle management and high-temperature disposal workflow for halogenated imidazole waste.

Step-by-Step Methodologies: Laboratory Disposal Protocol

Phase 1: Source Segregation and Containment

  • Step 1: Isolate all waste containing 1-(3,5-Dichlorophenyl)-1H-imidazole from general hydrocarbon or non-halogenated solvent waste. Commingling wastes not only risks incompatible chemical reactions but can inflate disposal costs by up to 300% due to the specialized incineration required for halogens[5].

  • Step 2: Transfer the waste into a compatible, vapor-tight container. A 4-liter white poly bottle or a 5-gallon high-density polyethylene (HDPE) carboy is standard[5].

  • Step 3: Ensure the container is kept strictly closed unless actively adding waste. Leaving funnels in open containers violates RCRA regulations and poses severe inhalation risks[5][6].

Phase 2: EPA Subpart K Compliant Labeling

  • Step 4: Immediately affix a hazardous waste tag before the first drop of waste enters the collection container[6].

  • Step 5: Label the container explicitly. Under EPA Subpart K guidelines for academic and research laboratories, vague terms like "spent" or "aqueous" are legally insufficient for emergency responders. You must use descriptive, actionable terms such as "Halogenated Organic Waste" or "Unwanted Material"[7]. Never use chemical formulas or abbreviations[6].

Phase 3: Satellite Accumulation Area (SAA) Management

  • Step 6: Store the sealed, labeled container in a designated SAA. The SAA must feature secondary containment (e.g., a chemically resistant spill tray) to capture potential leaks[5].

  • Step 7: Segregate this halogenated stream away from heavy metals, cyanides, strong alkaline waste, and acutely toxic "P-listed" wastes to prevent catastrophic cross-reactions[5].

Phase 4: Final Treatment and Incineration

  • Step 8: Once the container reaches 3/4 capacity, initiate a waste collection request with your Environmental Health and Radiation Safety (EHRS) department[5].

  • Step 9: The waste will be manifested and transported to an approved facility for Rotary Kiln Incineration. The facility must be equipped with a caustic scrubber to neutralize the hydrochloric acid (HCl) gas generated during the destruction of the dichlorophenyl group, operating at temperatures exceeding 1000°C to prevent dioxin formation[3][8].

Quantitative Data Presentation: Waste Stream Comparison

To optimize laboratory budgets and safety, scientists must understand the logistical differences between waste streams.

Operational ParameterHalogenated Waste (e.g., 1-(3,5-Dichlorophenyl)-1H-imidazole)Non-Halogenated Hydrocarbon Waste
Combustion Temp Required > 1000°C (Mandatory to destroy PCDD/PCDF precursors)[3]~ 800°C - 1000°C
Incinerator Technology Rotary Kiln with Caustic Scrubbing (to neutralize HCl)[8]Standard Liquid Injection Incineration[8]
Average Disposal Cost ~3x Baseline Cost [5]1x Baseline Cost (Often fuel-blended)
Primary Toxic Byproducts HCl gas, PCDDs, PCDFs (if improperly burned)[3]CO₂, H₂O, NOₓ
Max SAA Accumulation 55 Gallons (Strict RCRA enforcement)[6]55 Gallons

Emergency Spill Response Workflow

In the event of a localized benchtop spill involving this compound:

  • Isolate: Eliminate all ignition sources and maximize fume hood exhaust ventilation[6].

  • Absorb: Do not use standard combustible absorbents. Deploy inert, halogen-compatible absorbent pads to soak up the spill[5][6].

  • Contain: Place all contaminated pads into a sealed, vapor-tight plastic bag, label it as "Hazardous Halogenated Waste," and request immediate EHRS pickup[5].

  • Decontaminate: For skin contact, flush the area with copious amounts of water and wash with liquid soap. Remove contaminated clothing immediately, as wet fabric will hold the toxicant against the skin and exacerbate cellular absorption[6].

References

  • Temple University Campus Operations. Halogenated Solvents in Laboratories - Chemical Waste Guideline. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). National Dioxin Study Tier 4: Combustion Sources. Available at: [Link]

  • National Solid Waste Association of India (NSWAI). Dioxin characterisation, formation and minimisation during municipal solid waste (MSW) incineration. Available at:[Link]

  • European Chemicals Agency (ECHA). Substance Information: Toxicological and Aquatic Hazards. Available at: [Link]

  • Adeyemi, O.S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications. Available at:[Link]

Sources

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